(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate
Overview
Description
(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is a chemical compound with the molecular formula C12H14O4S and a molecular weight of 254.3 g/mol. It is an intermediate in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor and antiviral agent used for the treatment of chronic hepatitis B.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate involves the reaction of 5-methoxy-1,3-oxathiolane-2-methanol with benzoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-methoxy-1,3-oxathiolane-2-methanol and benzoic acid.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 5-Methoxy-1,3-oxathiolane-2-methanol and benzoic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of antiviral agents such as Lamivudine.
Biology: Studying the mechanism of action of nucleoside reverse transcriptase inhibitors.
Medicine: Development of antiviral therapies for chronic hepatitis B.
Industry: Production of pharmaceutical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is primarily related to its role as an intermediate in the synthesis of Lamivudine. Lamivudine inhibits the reverse transcriptase enzyme, preventing the replication of viral DNA in infected cells. The compound itself does not exhibit direct biological activity but is crucial in the production of the active antiviral agent.
Comparison with Similar Compounds
(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate can be compared with other esters and oxathiolane derivatives:
Ethyl benzoate: Similar ester structure but lacks the oxathiolane ring.
Methyl acetate: Simple ester with a different functional group.
Lamivudine: The final product in the synthesis pathway, exhibiting antiviral activity
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Lamivudine.
Properties
IUPAC Name |
[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDHPIQHWRJFP-RRKGBCIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196467 | |
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528567-33-1 | |
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528567-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.